

An In-depth Technical Guide to 1,1-Diethoxypentane (CAS: 3658-79-5)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1,1-Diethoxypentane**

Cat. No.: **B1346685**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Diethoxypentane, also known as pentanal diethyl acetal or valeraldehyde diethyl acetal, is an organic compound with the chemical formula $C_9H_{20}O_2$.^{[1][2][3]} It belongs to the acetal class of organic molecules, which are characterized by two ether groups attached to a single carbon atom. This functional group imparts stability under neutral and basic conditions, while being susceptible to cleavage under acidic conditions. This reactivity profile makes **1,1-diethoxypentane** a valuable intermediate and protecting group in organic synthesis, particularly in the pharmaceutical and flavor and fragrance industries. This guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and its spectroscopic characterization.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **1,1-diethoxypentane** is presented in Table 1. This data is essential for its handling, application in reactions, and purification.

Property	Value	Reference
CAS Number	3658-79-5	[1] [2] [3]
Molecular Formula	C ₉ H ₂₀ O ₂	[1] [2] [3]
Molecular Weight	160.26 g/mol	[4]
IUPAC Name	1,1-diethoxypentane	[3]
Synonyms	Pentanal diethyl acetal, Valeraldehyde diethyl acetal	[3] [5]
Appearance	Colorless liquid	
Boiling Point	163 °C at 760 mmHg	[3]
Density	0.826 - 0.832 g/cm ³ at 25 °C	[5]
Refractive Index	1.399 - 1.405 at 20 °C	[5]
Flash Point	36.11 °C (97.00 °F)	[5]
Solubility	Insoluble in water; soluble in alcohols and oils.	

Experimental Protocols

Synthesis of 1,1-Diethoxypentane via Acid-Catalyzed Acetalization

The most common method for the synthesis of **1,1-diethoxypentane** is the acid-catalyzed reaction of pentanal (valeraldehyde) with an excess of ethanol. The equilibrium of this reaction is driven towards the product by removing the water formed during the reaction, typically using a Dean-Stark apparatus.

Materials:

- Pentanal (Valeraldehyde)
- Ethanol (absolute)

- p-Toluenesulfonic acid (catalytic amount)
- Toluene (or another suitable solvent for azeotropic removal of water)
- Saturated sodium bicarbonate solution
- Anhydrous sodium sulfate
- Diethyl ether

Equipment:

- Round-bottom flask
- Dean-Stark apparatus
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle
- Separatory funnel
- Rotary evaporator
- Distillation apparatus

Procedure:

- To a round-bottom flask equipped with a magnetic stir bar, Dean-Stark apparatus, and reflux condenser, add pentanal, a 3 to 5-fold molar excess of absolute ethanol, and a catalytic amount of p-toluenesulfonic acid.
- Add a volume of toluene sufficient to fill the Dean-Stark trap.
- Heat the reaction mixture to reflux with vigorous stirring. The toluene-water azeotrope will collect in the Dean-Stark trap, with the denser water separating at the bottom.

- Continue the reflux until no more water is collected in the trap, indicating the completion of the reaction.
- Allow the reaction mixture to cool to room temperature.
- Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
- Wash the organic layer with water and then with brine.
- Dry the organic layer over anhydrous sodium sulfate.
- Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent and excess ethanol.
- Purify the crude **1,1-diethoxypentane** by fractional distillation under atmospheric or reduced pressure. Collect the fraction boiling at approximately 163 °C.

Spectroscopic Characterization

Spectroscopic analysis is crucial for the confirmation of the structure and purity of the synthesized **1,1-diethoxypentane**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: The following NMR data is predicted as experimental spectra were not readily available in the searched literature. This information should be used as a guide for spectral interpretation.

¹H NMR (Predicted):

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~4.4	Triplet	1H	-CH(OEt) ₂
~3.5	Quartet	4H	-OCH ₂ CH ₃
~1.5	Multiplet	2H	-CH ₂ CH(OEt) ₂
~1.3	Multiplet	4H	-CH ₂ CH ₂ CH ₂ -
~1.2	Triplet	6H	-OCH ₂ CH ₃
~0.9	Triplet	3H	-CH ₂ CH ₃

¹³C NMR (Predicted):

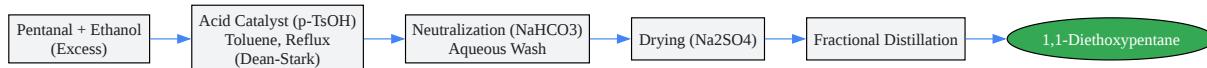
Chemical Shift (ppm)	Assignment
~103	-CH(OEt) ₂
~60	-OCH ₂ CH ₃
~35	-CH ₂ CH(OEt) ₂
~28	-CH ₂ CH ₂ CH(OEt) ₂
~23	-CH ₂ CH ₃
~15	-OCH ₂ CH ₃
~14	-CH ₂ CH ₃

Mass Spectrometry (MS)

Mass spectrometry data for **1,1-diethoxypentane** is available from the NIST WebBook. The electron ionization (EI) mass spectrum typically shows fragmentation patterns characteristic of acetals. Common fragments include the loss of an ethoxy group and cleavage of the pentyl chain.

Infrared (IR) Spectroscopy

The infrared spectrum of **1,1-diethoxypentane** will exhibit characteristic C-O stretching vibrations for the ether linkages in the $1150\text{-}1050\text{ cm}^{-1}$ region. The spectrum will also show C-H stretching and bending vibrations for the alkyl groups. A key feature is the absence of a strong carbonyl (C=O) stretching band around 1700 cm^{-1} , which would be present in the starting material, pentanal.

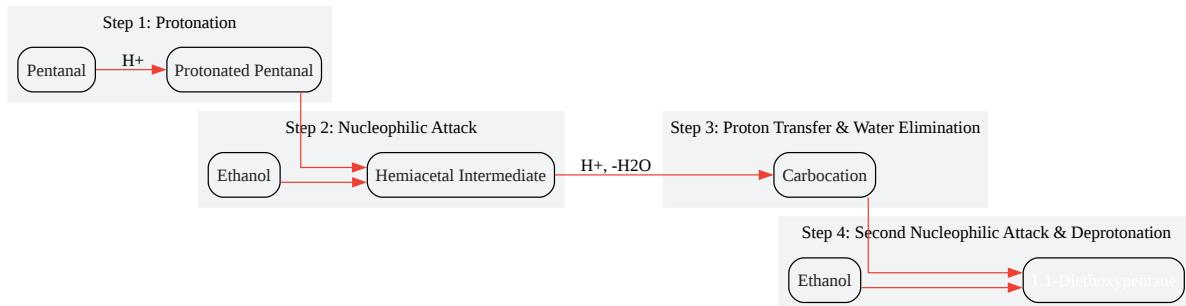

Safety and Handling

1,1-Diethoxypentane is a flammable liquid and vapor.^[3] It should be handled in a well-ventilated area, away from ignition sources. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS).

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of **1,1-diethoxypentane**.



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **1,1-diethoxypentane**.

Acetalization Reaction Mechanism

The diagram below outlines the key steps in the acid-catalyzed formation of **1,1-diethoxypentane** from pentanal and ethanol.

[Click to download full resolution via product page](#)

Caption: Mechanism of acid-catalyzed acetalization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Pentane, 1,1-diethoxy- [webbook.nist.gov]
- 2. Pentane, 1,1-diethoxy- [webbook.nist.gov]
- 3. 1,1-Diethoxypentane | C9H20O2 | CID 77223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 5. valeraldehyde diethyl acetal, 3658-79-5 [thegoodsentscompany.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1,1-Diethoxypentane (CAS: 3658-79-5)]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1346685#1-1-diethoxypentane-cas-number-3658-79-5-lookup>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com